molecular formula C17H19NO B11724536 2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11724536
M. Wt: 253.34 g/mol
InChI Key: MKSNLUJNFAGPHK-UHFFFAOYSA-N
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Description

2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound with a complex structure that includes a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps. One common method includes the condensation of a carbazole derivative with an aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in reduced carbazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the carbazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar solvents, and sometimes elevated temperatures.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    α-Methylstyrene: An organic compound with a similar structure but different chemical properties and applications.

    Butanamine, 2-methyl-N-(3-methylbutylidene): Another compound with a related structure, used in different chemical reactions and applications.

Uniqueness

2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific carbazole core and the presence of the 3-methylbutylidene group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(3-methylbutylidene)-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C17H19NO/c1-11(2)7-8-12-9-10-14-13-5-3-4-6-15(13)18-16(14)17(12)19/h3-6,8,11,18H,7,9-10H2,1-2H3

InChI Key

MKSNLUJNFAGPHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C1CCC2=C(C1=O)NC3=CC=CC=C23

Origin of Product

United States

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